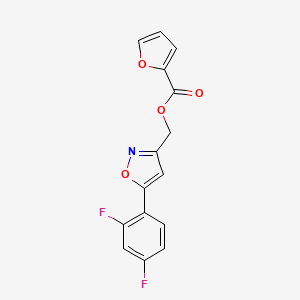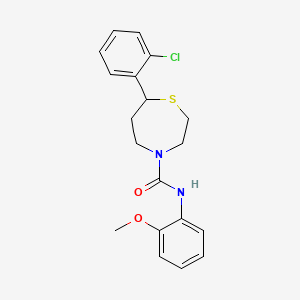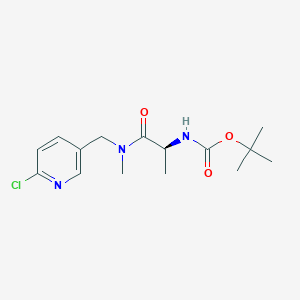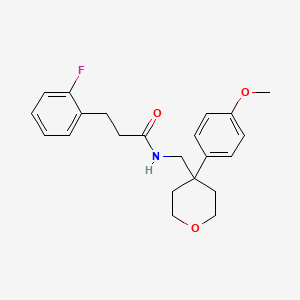
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthetic Methodologies
A significant area of scientific research involving compounds like (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl furan-2-carboxylate focuses on developing novel synthetic methodologies for fluorinated heterocycles due to their importance in pharmaceuticals and agrochemicals. For example, a transition-metal-free decarboxylative fluorination method has been developed for electron-rich heteroaromatics, demonstrating an efficient pathway to synthesize fluorinated compounds without the need for transition metals, highlighting an innovative approach to obtaining fluorinated derivatives of furan- and isoxazole-containing compounds like the one (Yuan, Yao, & Tang, 2017).
Heterocyclic Compound Applications
Research on furan ring-containing organic ligands emphasizes their potential in synthesizing metal complexes with notable antimicrobial activities. This indicates the broader applications of such compounds in developing new materials with biological activities. The preparation of transition metal complexes and their characterization suggests these furan derivatives' versatility in forming biologically active compounds (Patel, 2020).
Agrichemical Applications
In agrichemical research, derivatives similar to this compound have been explored for their herbicidal activity. For instance, a study on 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline showed significant herbicidal activity against annual weeds, demonstrating the potential of furan- and isoxazole-derived compounds in developing new herbicides with low toxicity and high efficacy (Hwang et al., 2005).
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been shown to have a broad spectrum of biological activities .
Biochemical Analysis
Biochemical Properties
. These activities suggest that isoxazole derivatives can interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
The specific cellular effects of (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl furan-2-carboxylate are currently unknown due to the lack of direct research on this compound. Given the broad range of biological activities exhibited by isoxazole derivatives , it can be hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Isoxazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2NO4/c16-9-3-4-11(12(17)6-9)14-7-10(18-22-14)8-21-15(19)13-2-1-5-20-13/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBCBCXKQVLVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2617489.png)



![N-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2617493.png)



![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2617502.png)

![Ethyl 4-amino-2-thioxo-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2617506.png)


![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2617510.png)